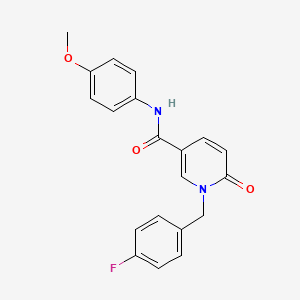

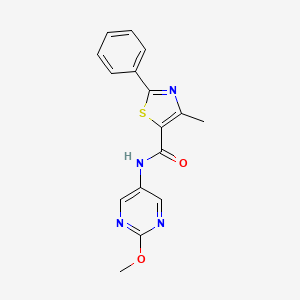

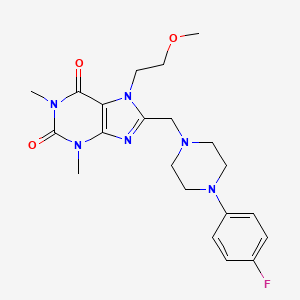

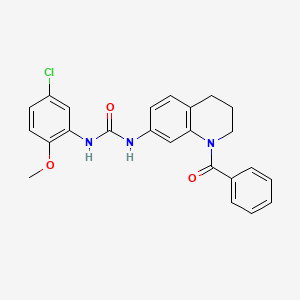

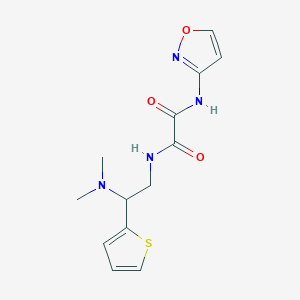

![molecular formula C22H24N2O4S2 B3014312 N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105250-42-7](/img/structure/B3014312.png)

N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a sulfamoyl-containing molecule, which is a common feature in various pharmacologically active compounds. Sulfamoyl groups are known to be present in several drug molecules that exhibit a range of biological activities, including anti-inflammatory and modulatory effects on ion channels.

Synthesis Analysis

The synthesis of sulfamoyl-containing compounds can be complex, involving multiple steps and the use of various reagents and catalysts. For instance, the synthesis of sulfamoyl-4-oxoquinoline-3-carboxamides involves the reaction of quinoline derivatives with sulfamoyl chlorides to introduce the sulfamoyl group into the molecule . Similarly, the synthesis of sulpiride, which also contains a sulfamoyl group, is achieved through a five-step process starting from barium carbonate . These examples suggest that the synthesis of N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide would likely involve multiple steps, including the introduction of the sulfamoyl group and the formation of the thiophene ring system.

Molecular Structure Analysis

The molecular structure of sulfamoyl-containing compounds is characterized by the presence of the sulfamoyl group (-SO2NH2) attached to an aromatic system. This functional group is crucial for the biological activity of these molecules. The molecular structure is often confirmed using techniques such as UV and mass spectrometry, as seen in the confirmation of the identity of labelled sulpiride .

Chemical Reactions Analysis

Sulfamoyl compounds can undergo various chemical reactions, particularly those involving the sulfamoyl group. The reactivity of the sulfamoyl group can lead to the formation of new bonds and the introduction of additional functional groups, which can alter the biological activity of the compound. The synthesis of 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamides, for example, involves the reaction of phenyl 5-methyl-2-oxindole-1-carboxylate with 4-sulfamoylbenzoyl chloride, indicating the reactivity of the sulfamoyl group in forming new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoyl-containing compounds are influenced by the presence of the sulfamoyl group and the overall molecular structure. These properties can affect the solubility, stability, and pharmacokinetic profile of the compounds. For example, the specific activity and radiochemical purity of labelled sulpiride are important parameters that reflect the compound's suitability for biological studies . The anti-inflammatory activity of 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamides, along with their reduced gastrointestinal side effects compared to other anti-inflammatory drugs, highlights the significance of the physical and chemical properties in determining the therapeutic potential of these molecules .

科学的研究の応用

Synthesis Techniques

The synthesis of thiophene derivatives, including compounds structurally related to N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, employs various innovative approaches. For instance, a four-component Gewald reaction facilitated by water and triethylamine enables the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, showcasing the potential for creating similar complex molecules through facile synthetic routes (Abaee & Cheraghi, 2013). Additionally, the synthesis of α,β-unsaturated N-methoxy-N-methylamides from phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide highlights another method of generating structurally intricate thiophene derivatives (Beney, Boumendjel, & Mariotte, 1998).

Antimicrobial and Antifungal Applications

Thiophene derivatives exhibit significant antimicrobial and antifungal activities. Research on new approaches for synthesizing thiazoles and their fused derivatives with thiophene components has identified compounds with in vitro antimicrobial activity against bacterial and fungal isolates, including E. coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Similarly, novel cycloalkylthiophene-Schiff bases and their metal complexes have been synthesized, displaying antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans (Altundas et al., 2010).

Biological Activity and Selectivity

Certain thiophene-3-carboxamide derivatives exhibit pronounced anti-proliferative activity and selectivity towards tumor cells, demonstrating the potential of thiophene derivatives as novel tumor-selective compounds. This selectivity is particularly noted in leukemia/lymphoma, prostate, kidney, and hepatoma tumor cell lines (Thomas et al., 2017).

特性

IUPAC Name |

N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S2/c1-4-16-6-10-18(11-7-16)24(3)30(26,27)20-14-15-29-21(20)22(25)23-17-8-12-19(13-9-17)28-5-2/h6-15H,4-5H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITLLLWATWLBBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3014231.png)

![N-[1-(3,4-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B3014240.png)

amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B3014244.png)

![N-(3-fluoro-4-methylphenyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B3014245.png)

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3014247.png)

![6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide](/img/structure/B3014248.png)

![methyl N-[1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B3014250.png)

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide](/img/structure/B3014252.png)